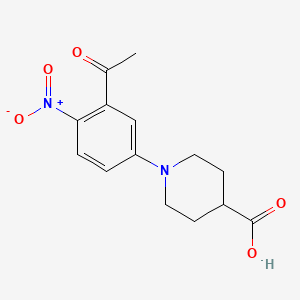![molecular formula C20H18ClN5OS B2962003 N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide CAS No. 1251612-19-7](/img/structure/B2962003.png)
N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN5OS and its molecular weight is 411.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Adenosine Receptor Antagonists and Antidepressants
Compounds from the 4-amino[1,2,4]triazolo[4,3-a]quinoxalines class, to which N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is structurally related, have been identified as potent adenosine receptor antagonists with potential rapid-onset antidepressant effects. These compounds show optimal activity in behavioral despair models in rats, indicating their therapeutic potential as novel antidepressants. Their mechanism involves binding to adenosine A1 and A2 receptors, with structure-activity relationship studies highlighting key substituents enhancing receptor affinity and selectivity (Sarges et al., 1990).
H1-Antihistaminic Agents
Derivatives of the triazolo[4,3-a]quinazoline class, including compounds with structural features similar to this compound, have been synthesized and evaluated for H1-antihistaminic activity. Such compounds have shown significant protection against histamine-induced bronchospasm in vivo, with some derivatives emerging as more potent than the reference standards, indicating their potential as new classes of H1-antihistamines with minimal sedative effects (Alagarsamy et al., 2009).
Antimicrobial and Antifungal Agents
Research on triazolo[4,3-a]quinoline derivatives has also extended into the exploration of their antimicrobial and antifungal properties. These studies involve synthesizing novel compounds and evaluating their effectiveness against various bacterial and fungal strains. The antimicrobial activity is often attributed to specific structural modifications, which can significantly influence the potency and spectrum of activity. Compounds with halogen substitutions, in particular, have demonstrated notable antimicrobial efficacy, suggesting a promising area for further development of new antimicrobial agents (Ghosh et al., 2015).
Anticancer Activity
Triazolo[4,3-a]quinoline derivatives have been designed and synthesized with structural elements aimed at enhancing anticancer activity. Through various synthetic routes, compounds with N-1-substituents have been prepared and screened for their cytotoxic effects against cancer cell lines. Some of these derivatives have shown significant cytotoxicity, indicating their potential as anticancer agents. The exploration of their anticancer activity involves detailed structure-activity relationship studies, aiming to identify the most effective compounds for further development (Reddy et al., 2015).
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5OS/c1-3-17-24-25-19-20(23-14-6-4-5-7-16(14)26(17)19)28-11-18(27)22-15-10-13(21)9-8-12(15)2/h4-10H,3,11H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYKEUVYPHEBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


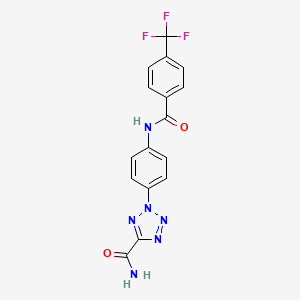
![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2961927.png)
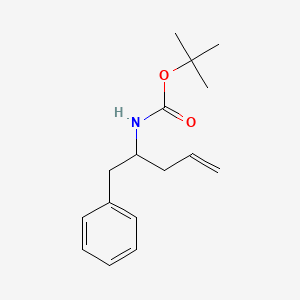
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961931.png)
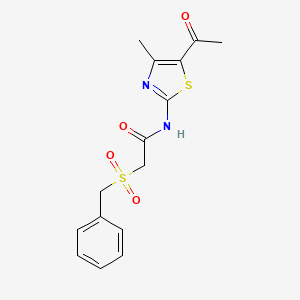


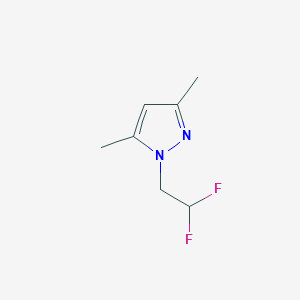
![N-Methyl-1-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2961936.png)

![6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961940.png)
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate](/img/structure/B2961941.png)
